molecular formula C13H18N4O2S B8113315 (2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide

(2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide

Cat. No.: B8113315
M. Wt: 294.38 g/mol
InChI Key: GXUGVVYWXPPUQV-WDEREUQCSA-N
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Description

(6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide is a complex bicyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a pyrrolopyrimidine core, and a thiopyrano ring with a 6,6-dioxide functional group. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the pyrrolidine ring and the thiopyrano ring. The final step involves the oxidation of the thiopyrano ring to form the 6,6-dioxide functional group. Reaction conditions often include the use of strong oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

(6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Chemistry

In chemistry, (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications .

Medicine

In medicine, (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering .

Mechanism of Action

The mechanism of action of (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and thiopyrano ring play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c18-20(19)8-9-5-15-13(17-3-1-2-4-17)16-12(9)10-6-14-7-11(10)20/h5,10-11,14H,1-4,6-8H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUGVVYWXPPUQV-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3CS(=O)(=O)C4CNCC4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=C3CS(=O)(=O)[C@@H]4CNC[C@@H]4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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